molecular formula C25H38O4 B1234833 Terpestacin

Terpestacin

Cat. No. B1234833
M. Wt: 402.6 g/mol
InChI Key: UTGBBPSEQPITLF-IXRUDUFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terpestacin is a natural product found in Arthrinium with data available.

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Terpestacin's synthesis and structure have been a subject of significant interest due to its anti-HIV and anti-cancer activities. Trost, Dong, and Vance (2010) achieved the total synthesis of terpestacin in 20 steps, focusing on the unique reactivity of cyclic 1,2-diketones (Trost, Dong, & Vance, 2010). Additionally, Chan and Jamison (2004) contributed to the understanding of terpestacin's structure through catalyst-controlled, stereoselective fragment couplings (Chan & Jamison, 2004).

2. Biosynthetic Pathways

  • The biosynthesis of terpestacin has been studied by expressing biosynthetic enzyme genes in Aspergillus oryzae, as shown by Narita et al. (2018). This approach provided insights into the stereo- and regioselective installation of hydroxyl groups on terpestacin (Narita et al., 2018).

3. Antiangiogenic Properties

  • Terpestacin's role in inhibiting tumor angiogenesis was explored by Jung et al. (2010). They found that terpestacin binds to UQCRB of mitochondrial Complex III, inhibiting hypoxia-induced reactive oxygen species generation and thus suppressing tumor angiogenesis (Jung et al., 2010).

4. Role in Mitochondrial Function

  • Further research by Jung and Kwon (2013) discussed the use of small molecules like terpestacin to explore the oxygen-sensing role of UQCRB in mitochondrial Complex III, highlighting the relevance of terpestacin in understanding mitochondrial function (Jung & Kwon, 2013).

5. Impact on Cellular Processes

  • Chang et al. (2014) studied the effect of UQCRB mutations on cellular processes. They demonstrated that cell lines with UQCRB mutations exhibited glycolytic and pro-angiogenic activities, mediated by mitochondrial reactive oxygen species (mROS), and were significantly regulated by UQCRB inhibitors like terpestacin (Chang et al., 2014).

properties

Product Name

Terpestacin

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(1R,3E,5S,8E,12E,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one

InChI

InChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7+,17-13+,18-10+/t19-,20-,21+,25+/m1/s1

InChI Key

UTGBBPSEQPITLF-IXRUDUFRSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@]2([C@H](C/C=C(/[C@H](CC1)O)\C)C(=C(C2=O)O)[C@H](C)CO)C)/C

SMILES

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C

Canonical SMILES

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C

synonyms

11-epiterpestacin
terpestacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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